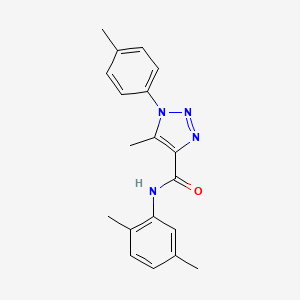

N-(2,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a central triazole ring substituted with a carboxamide group and aryl moieties. The structure includes a 5-methyltriazole core, an N-linked 4-methylphenyl group, and a 2,5-dimethylphenyl carboxamide substituent. Its molecular formula is C₁₉H₂₀N₄O, with a molecular weight of 320.39 g/mol.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-12-6-9-16(10-7-12)23-15(4)18(21-22-23)19(24)20-17-11-13(2)5-8-14(17)3/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEGMDCUZMTFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-Dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C25H24N4OS

- Molecular Weight : 428.6 g/mol

- IUPAC Name : 1-(2,5-dimethylphenyl)-3-[2-hydroxy-1-[(2-methylphenyl)methyl]indol-3-yl]iminothiourea

- Structure : The compound contains a triazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Case Study : A derivative with a similar structure demonstrated remarkable antiproliferative activity against leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226) comparable to doxorubicin .

- Mechanism : The compound induced morphological changes in Jurkat T-cells, such as apoptotic bodies and DNA fragmentation, suggesting a mechanism involving apoptosis rather than direct DNA intercalation .

Antimicrobial Activity

Triazole derivatives have also shown promise as antimicrobial agents:

- Case Study : Compounds with structural similarities demonstrated broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Candida species .

- Mechanism : The activity was attributed to the ability to disrupt cellular processes in pathogens without significant toxicity to human cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents : The presence of electron-donating groups (like methyl groups) on the phenyl rings enhances cytotoxicity against cancer cell lines.

- Triazole Ring : The triazole moiety is crucial for both anticancer and antimicrobial activities due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Data Tables

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole compound that has a five-membered heterocyclic structure containing three nitrogen atoms. It features a carboxamide functional group and two aromatic substituents. The molecular formula is C19H20N4O, with a molecular weight of approximately 320.41 g/mol . The presence of multiple methyl groups on the phenyl rings enhances its lipophilicity, which influences its interaction with biological targets and its solubility in organic solvents.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that can vary based on the specific starting materials used and desired modifications to the final product. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Potential Applications

This compound has potential applications in various fields:

- Binding to biological targets Interaction studies have shown that triazole compounds like this compound can effectively bind to various biological targets.

- Biological activities Research indicates that this compound exhibits diverse biological activities.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | IUPAC Name | Key Features |

|---|---|---|

| N-(2,3-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Similar structure with different substituents | Exhibits antimicrobial properties |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Contains thiocyanate group | Noted for anticancer activity |

| N-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Fluorinated derivative | Enhanced biological activity due to fluorine substitution |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(2,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with related triazole derivatives, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity :

- Chlorine (e.g., 2,5-dichlorophenyl) and fluorine (e.g., 4-fluorophenyl) substituents enhance antiproliferative activity in renal and CNS cancer models, likely due to increased electrophilicity and target binding .

- Methyl groups (as in the target compound) may improve metabolic stability but reduce potency compared to halogenated analogs.

The target compound’s logP (predicted ~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthetic Accessibility :

- Carboxamide derivatives are typically synthesized via coupling reactions using EDCI/HOBt (as in ), with yields ranging from 62% to 71% for similar structures .

- Halogenated analogs may require additional steps for substituent introduction, increasing synthetic complexity.

Crystallographic and Conformational Insights

and describe triazole-containing compounds with planar triazole-pyrazole systems and intermolecular hydrogen bonding. For example:

- In 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide , the triazole and pyrazole rings exhibit a dihedral angle of 7.59° , promoting π-π stacking and N–H···S hydrogen bonds .

- The target compound’s 2,5-dimethylphenyl group may introduce steric hindrance, reducing planarity and altering crystal packing compared to less-substituted analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(2,5-dimethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

Answer:

The synthesis of triazole-carboxamide derivatives typically involves multi-step condensation and cyclization reactions. For analogous compounds (e.g., ):

Key Steps :

- Condensation : Reacting substituted anilines with isocyanides to form carboximidoyl chlorides.

- Cyclization : Using sodium azide or other azide sources to generate the triazole ring.

- Coupling : Employing reagents like EDCI/HOBt for amide bond formation ().

Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Triethylamine aids in deprotonation and intermediate stabilization.

- Purification : Recrystallization or preparative TLC improves purity ().

Yield Challenges : Low yields (~60–70%) are common due to steric hindrance from methyl substituents. Optimization may involve temperature control or microwave-assisted synthesis.

Advanced: How can researchers resolve crystallographic data discrepancies during structural refinement of this compound?

Answer:

Crystallographic refinement using programs like SHELXL ( ) requires addressing:

Data Contradictions :

- Anisotropic Displacement : Validate thermal parameters via WinGX/ORTEP visualization ( ).

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws ( ).

Validation Metrics :

- R-Factors : Target for high-resolution data.

- Residual Density : Ensure peaks < 0.3 eÅ post-refinement.

Methodological Cross-Check : Compare results with independent software (e.g., OLEX2) to confirm structural accuracy.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral interpretations validated?

Answer:

Primary Techniques :

- H/C NMR : Assign peaks using substituent-induced chemical shifts (e.g., methyl groups at δ ~2.3–2.6 ppm) ().

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] ~311–470 g/mol).

Validation :

- Computational Tools : Compare experimental NMR with software-predicted spectra (e.g., ACD/Labs).

- Cross-Referencing : Align melting points and IR data with literature ().

Advanced: How can low aqueous solubility of this compound be addressed in biochemical assays?

Answer:

Low solubility (common in triazole-carboxamides; ) can be mitigated via:

Derivatization :

- Introduce polar groups (e.g., hydroxyl, amine) while retaining bioactivity.

Formulation Strategies :

- Co-solvents : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).

- Nanoparticle Encapsulation : Improve bioavailability via liposomal carriers.

In Silico Screening : Predict solubility using tools like SwissADME before synthesis.

Advanced: Why do receptor-binding assays for this compound yield contradictory pharmacological data, and how can these discrepancies be resolved?

Answer:

Contradictions arise from methodological diversity ( ):

Source of Variability :

- Receptor Models : Differences between single-receptor (e.g., rat I7) vs. multi-receptor (e.g., 52 mouse receptors) assays.

- Computational vs. Wet-Lab : Hybrid models may prioritize different chemical features.

Resolution Strategies :

- Standardized Protocols : Adopt consensus assays (e.g., FLIPR for ion channels).

- Meta-Analysis : Aggregate data from diverse models to identify robust trends.

- Dose-Response Curves : Validate IC/EC values across multiple cell lines.

Advanced: What computational frameworks are suitable for studying the structure-activity relationship (SAR) of this compound?

Answer:

Molecular Docking :

- Use AutoDock Vina to predict binding modes with target enzymes (e.g., carbonic anhydrase).

MD Simulations :

- GROMACS for assessing stability of ligand-receptor complexes over ~100 ns.

QSAR Models :

- Train models on derivatives () to correlate substituents (e.g., methyl/fluoro) with bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.